Tyrosyl-alanyl-glycine
Overview
Description
Tyrosyl-alanyl-glycine is a tripeptide with the molecular formula C14H19N3O5 . It is composed of the amino acids tyrosine, alanine, and glycine. The IUPAC name for this compound is 2-[[ (2R)-2-[[ (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid .
Synthesis Analysis
The synthesis of Tyrosyl-alanyl-glycine likely involves the action of aminoacyl-tRNA synthetases, which are key enzymes for protein synthesis . These enzymes charge specific tRNAs with their corresponding amino acids, a process essential for protein biosynthesis .
Molecular Structure Analysis
The molecular weight of Tyrosyl-alanyl-glycine is 309.32 g/mol . Its structure includes a tyrosine residue, an alanine residue, and a glycine residue . The InChIKey, a unique identifier for the compound, is DLZKEQQWXODGGZ-KCJUWKMLSA-N .
Physical And Chemical Properties Analysis
Tyrosyl-alanyl-glycine has several computed properties. It has a molecular weight of 309.32 g/mol, an XLogP3 of -3.6, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 6, and a rotatable bond count of 7 . The exact mass is 309.13247072 g/mol .
Scientific Research Applications
Organic Synthesis
Bacterial tyrosinases, which are related to the tyrosine in Tyrosyl-alanyl-glycine, have been found to possess biochemical characteristics that make them suited to applications requiring special operational conditions such as alkaline pH, high or low temperature, the presence of organic solvents, and the presence of inhibitors . They have shown promise in the synthesis of medically important compounds .
Cross-linking Reactions of Proteins
Bacterial tyrosinases have seen application in cross-linking reactions of proteins . This could potentially be relevant to the tyrosine component of Tyrosyl-alanyl-glycine.
Polymerization of Environmental Pollutants
Another application of bacterial tyrosinases is in the polymerization of environmental pollutants . This suggests a potential use of Tyrosyl-alanyl-glycine in environmental science and pollution control.
Biocatalytic Conversion
The ability of bacterial tyrosinases to catalyse o-hydroxylation reactions has shown some degree of promise in the biocatalytic conversion of various compounds . This could potentially be an area of application for Tyrosyl-alanyl-glycine.
Future Directions
The role of peptides and aminoacyl-tRNA synthetases in human health and disease is a growing field of research . Understanding the functions of peptides like Tyrosyl-alanyl-glycine could provide valuable insights into various biological processes and diseases. Future research may focus on exploring the non-canonical functions of these peptides and their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of Tyrosyl-alanyl-glycine are opioid receptors . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
Tyrosyl-alanyl-glycine interacts with its targets, the opioid receptors, resulting in analgesic effects . The compound’s interaction with these receptors is believed to be similar to that of endogenous peptides .
Biochemical Pathways
Tyrosyl-alanyl-glycine affects the opioid receptor pathways . The downstream effects of this interaction include the induction of analgesia . Furthermore, the compound is recognized by aminoacyl-tRNA-synthetases, which play a role in protein synthesis .
Pharmacokinetics
Related peptides have been shown to exhibit metabolic stability to exo- and endopeptidases . The stability of these compounds leads to higher plasma concentrations when administered intravenously . Metabolism by endopeptidases is a major route for elimination, while rapid biliary excretion is the major route of elimination for prodrugs .
Result of Action
The molecular and cellular effects of Tyrosyl-alanyl-glycine’s action primarily involve the induction of analgesia . This is achieved through its interaction with opioid receptors .
Action Environment
The stability and action of related peptides can be influenced by factors such as temperature and ph .
properties
IUPAC Name |
2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-8(13(21)16-7-12(19)20)17-14(22)11(15)6-9-2-4-10(18)5-3-9/h2-5,8,11,18H,6-7,15H2,1H3,(H,16,21)(H,17,22)(H,19,20)/t8-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZKEQQWXODGGZ-KCJUWKMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219793 | |
Record name | Tyrosyl-alanyl-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosyl-alanyl-glycine | |
CAS RN |
69537-64-0 | |
Record name | Tyrosyl-alanyl-glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069537640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosyl-alanyl-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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